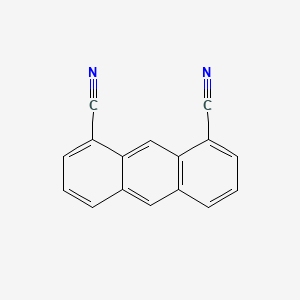
(2S)-7,4'-dihydroxy-3'-prenylflavan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-7,4’-dihydroxy-3’-prenylflavan: is a naturally occurring flavonoid compound found in various plants. It belongs to the class of prenylated flavonoids, which are known for their diverse biological activities. This compound is characterized by the presence of two hydroxyl groups at positions 7 and 4’ and a prenyl group at position 3’ on the flavan skeleton.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-7,4’-dihydroxy-3’-prenylflavan typically involves several steps:
Prenylation: The introduction of the prenyl group at the 3’ position is achieved through a prenylation reaction. This can be done using prenyl bromide in the presence of a base such as potassium carbonate.
Hydroxylation: The hydroxyl groups at positions 7 and 4’ are introduced through hydroxylation reactions. This can be achieved using hydroxylating agents such as hydrogen peroxide or through enzymatic hydroxylation.
Cyclization: The flavan skeleton is formed through a cyclization reaction, which can be catalyzed by acids or bases.
Industrial Production Methods
Industrial production of (2S)-7,4’-dihydroxy-3’-prenylflavan can be achieved through biotechnological methods, such as using genetically engineered microorganisms to produce the compound from simple precursors. This method is advantageous due to its sustainability and cost-effectiveness.
化学反応の分析
Types of Reactions
Oxidation: (2S)-7,4’-dihydroxy-3’-prenylflavan can undergo oxidation reactions to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its reduced forms. Sodium borohydride is a common reducing agent used for this purpose.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification, to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Acyl chlorides, alkyl halides
Major Products
Oxidation: Quinones, hydroxylated derivatives
Reduction: Reduced flavan derivatives
Substitution: Esterified or etherified flavan derivatives
科学的研究の応用
Chemistry
In chemistry, (2S)-7,4’-dihydroxy-3’-prenylflavan is used as a precursor for the synthesis of other flavonoid derivatives. Its unique structure allows for various chemical modifications, making it a valuable compound for synthetic chemistry.
Biology
In biological research, this compound is studied for its potential antioxidant and anti-inflammatory properties. It has been shown to scavenge free radicals and inhibit inflammatory pathways, making it a candidate for therapeutic applications.
Medicine
In medicine, (2S)-7,4’-dihydroxy-3’-prenylflavan is investigated for its potential use in treating diseases such as cancer and cardiovascular disorders. Its ability to modulate various biological pathways makes it a promising compound for drug development.
Industry
In the industry, this compound is used in the formulation of dietary supplements and cosmetics due to its antioxidant properties. It is also explored for its potential use in food preservation.
作用機序
The mechanism of action of (2S)-7,4’-dihydroxy-3’-prenylflavan involves its interaction with various molecular targets and pathways. It exerts its effects by:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Inducing apoptosis and inhibiting cell proliferation in cancer cells.
類似化合物との比較
Similar Compounds
(2S)-naringenin: A dihydro-flavonoid with similar hydroxylation but lacking the prenyl group.
(2S)-eriodictyol: Another dihydro-flavonoid with hydroxyl groups at different positions.
(2S)-hesperetin: A methylated derivative of (2S)-naringenin.
Uniqueness
(2S)-7,4’-dihydroxy-3’-prenylflavan is unique due to the presence of the prenyl group at the 3’ position, which enhances its biological activity compared to non-prenylated flavonoids. This structural feature contributes to its increased lipophilicity and ability to interact with cellular membranes, making it more effective in various biological applications.
特性
分子式 |
C20H22O3 |
|---|---|
分子量 |
310.4 g/mol |
IUPAC名 |
(2S)-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-3,4-dihydro-2H-chromen-7-ol |
InChI |
InChI=1S/C20H22O3/c1-13(2)3-4-15-11-16(6-9-18(15)22)19-10-7-14-5-8-17(21)12-20(14)23-19/h3,5-6,8-9,11-12,19,21-22H,4,7,10H2,1-2H3/t19-/m0/s1 |
InChIキー |
HORNIGLAKNPZGF-IBGZPJMESA-N |
異性体SMILES |
CC(=CCC1=C(C=CC(=C1)[C@@H]2CCC3=C(O2)C=C(C=C3)O)O)C |
正規SMILES |
CC(=CCC1=C(C=CC(=C1)C2CCC3=C(O2)C=C(C=C3)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N1,N1-Dimethyl-N3-(9Z,12Z)-9,12-octadecadien-1-yl-N3-[(10Z,13Z)-1-(9Z,12Z)-9,12-octadecadien-1-yl-10,13-nonadecadien-1-yl]-1,3-propanediamine](/img/structure/B11930003.png)

![(8S,9R,10R,11S,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-10,13-dimethyl-17-prop-1-ynyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B11930016.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-5,10-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B11930017.png)
![(6S,9S,11S)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',4,5',14-tetrone](/img/structure/B11930023.png)
![1-[(4-fluorophenyl)methyl]-3-N-(4-methoxy-3,5-dimethylphenyl)-7-methyl-5-(1H-pyrrole-2-carbonyl)-4,6-dihydropyrazolo[4,3-c]pyridine-3,7-dicarboxamide](/img/structure/B11930024.png)

![N-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methyl]-4-azidobutanamide](/img/structure/B11930034.png)

![[(1S,2S,5R,7R,8S,10S,11R,13S)-10-hydroxy-12,12-dimethyl-6-methylidene-9,16-dioxo-14-oxapentacyclo[11.2.2.15,8.01,11.02,8]octadecan-7-yl] acetate](/img/structure/B11930044.png)




